N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine is a versatile chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.37 g/mol . This compound is known for its high purity and unique blend of properties, making it valuable for various laboratory experiments and research endeavors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of diethylamine with 4-methylcyclohexanone, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but with different alkyl groups.
N,N’-Diethyl-1,2-cyclohexanediamine: Similar cyclic structure but different substituents.
N-Methylethylenediamine: Contains a methyl group instead of ethyl groups
Uniqueness
N1,N1-Diethyl-N2-(4-methylcyclohexyl)ethane-1,2-diamine stands out due to its specific combination of diethyl and 4-methylcyclohexyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and performance .
Eigenschaften
Molekularformel |
C13H28N2 |
---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
CPOIJZYMWMEZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.